4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine
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Overview
Description
4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring attached to a sulfinyl group, which is further connected to a 2,4-dimethoxy-3-methylphenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine typically involves the reaction of 2,4-dimethoxy-3-methylphenyl sulfoxide with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to facilitate the formation of the sulfinyl-morpholine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dimethoxyphenyl)sulfinyl]morpholine: Lacks the methyl group on the phenyl ring.
4-[(2,4-Dimethylphenyl)sulfinyl]morpholine: Lacks the methoxy groups on the phenyl ring.
4-[(2,4-Dimethoxy-3-methylphenyl)sulfonyl]morpholine: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the sulfinyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2,4-dimethoxy-3-methylphenyl)sulfinylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-11(16-2)4-5-12(13(10)17-3)19(15)14-6-8-18-9-7-14/h4-5H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJUATMPSMQTRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)N2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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